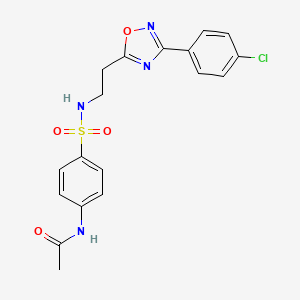
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cystic fibrosis treatment.
Mecanismo De Acción
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by binding to the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein and stabilizing its open state, thereby increasing the flow of chloride ions across cell membranes. This leads to improved hydration of the airway surface, reduced mucus viscosity, and improved lung function.
Biochemical and Physiological Effects:
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in patients with cystic fibrosis. It has also been shown to improve gastrointestinal symptoms, such as pancreatic insufficiency and intestinal obstruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has several advantages for lab experiments, including its high potency, selectivity, and specificity for the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein. However, it also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator research, including the development of new analogs with improved pharmacokinetic properties, the identification of new targets for cystic fibrosis treatment, and the investigation of its potential applications in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis.
In conclusion, N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator is a promising chemical compound that has the potential to improve the symptoms of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved properties.
Métodos De Síntesis
The synthesis of N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzoic acid to form 5-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(2-methylphenyl)amine to form N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis treatment. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide) gene, which encodes a chloride channel that regulates the flow of ions across cell membranes. N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by correcting the abnormal function of the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein, thereby improving the symptoms of cystic fibrosis.
Propiedades
IUPAC Name |
N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-13-5-3-4-6-16(13)21(26)24-19-12-15(8-10-20(19)29-2)30(27,28)25-14-7-9-18(23)17(22)11-14/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWVZYPCAQBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)